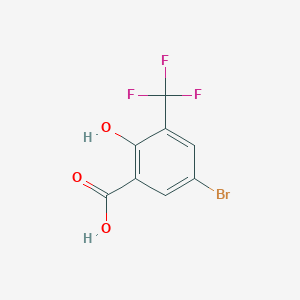

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMPNQNKZGQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231355 | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-31-9 | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and Related Structures

A Note on Chemical Identification: The precise chemical, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, is not readily found in major chemical databases with a designated CAS number. This guide will focus on the closely related and structurally significant isomer, 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid (CAS No. 2091783-56-9) . Additionally, this document will provide comparative data on other relevant isomers to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethylated Benzoic Acids

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design.[1] This functional group can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] When combined with a benzoic acid scaffold, a versatile pharmacophore, the resulting trifluoromethylated benzoic acids become powerful building blocks for novel therapeutics.[3] This guide provides a detailed overview of the chemical and physical properties, synthesis, and potential applications of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and its isomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and a related isomer.

| Property | 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid | 3-Bromo-5-(trifluoromethyl)benzoic acid |

| CAS Number | 2091783-56-9[4] | 328-67-6[5] |

| Molecular Formula | C₈H₄BrF₃O₃[4] | C₈H₄BrF₃O₂[5] |

| Molecular Weight | 285.01 g/mol [4] | 269.01 g/mol [5] |

| IUPAC Name | 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid[4] | 3-bromo-5-(trifluoromethyl)benzoic acid[5] |

| Appearance | Solid (predicted) | Solid[6] |

| pKa (Predicted) | 2.42±0.10[7] | Not available |

| Water Solubility | Slightly soluble in water (predicted)[7] | Not available |

Synthesis Pathways

The synthesis of halogenated and trifluoromethylated benzoic acids can be achieved through various synthetic routes. A general understanding of these pathways is crucial for chemists to devise efficient and scalable production methods.

A plausible synthetic approach for 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid could involve the bromination of a suitable salicylic acid precursor that already contains the trifluoromethyl group. Alternatively, the synthesis could start from a brominated benzene derivative, followed by the introduction of the hydroxyl, carboxyl, and trifluoromethyl groups through a series of regioselective reactions.

A patented method for the synthesis of a related compound, 5-bromo-2-chloro-benzoic acid, involves a two-step process of diazotization and chlorination followed by hydrolysis, starting from a 5-bromo-2-aminobenzoic acid derivative.[8] This highlights a common strategy in the synthesis of substituted benzoic acids. Another patented synthesis for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine involves a four-step reaction with a total yield of about 31.1%.[9]

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of the target molecule.

Spectroscopic Characterization

The structural elucidation of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and its isomers relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions. The presence of the hydroxyl and carboxylic acid protons would also be evident, though their signals might be broad and exchangeable. ¹³C NMR would reveal the number of unique carbon environments, including the characteristic signals for the trifluoromethyl group and the carboxyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br, C-F, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

Applications in Drug Discovery and Development

Trifluoromethylated benzoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its therapeutic effect. Furthermore, the lipophilicity imparted by the -CF3 group can improve a drug's ability to cross cell membranes.[2]

The combination of a bromine atom, a hydroxyl group, and a trifluoromethyl group on a benzoic acid scaffold offers multiple points for further chemical modification, making these compounds versatile building blocks in combinatorial chemistry and lead optimization studies.

Potential Drug Development Pathway

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and its isomers. Based on data for similar compounds, it is likely to be an irritant.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with skin and eyes.[12] Do not ingest or inhale.[13] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of water. If skin irritation persists, seek medical attention.[11][13]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11][13]

-

If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[13]

Conclusion

5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid represents a valuable and versatile chemical entity for researchers and drug development professionals. Its unique combination of functional groups makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the advancement of medicinal chemistry.

References

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

PubMed Central. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 [sigmaaldrich.com]

- 7. Cas 1483-56-3,2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

Navigating a Data Gap: The Physical Properties of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid

A Technical Brief for Researchers and Drug Development Professionals

Executive Summary

Introduction: The Challenge of Isomeric Specificity

The precise arrangement of functional groups on an aromatic ring can dramatically influence a molecule's physical, chemical, and biological properties. In the case of brominated and trifluoromethylated hydroxybenzoic acids, subtle shifts in substituent positions can impact crystal packing, solubility, acidity, and ultimately, a compound's efficacy and safety profile as a drug candidate.

This guide focuses on 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (Figure 1). Despite its relevance as a potential building block in drug discovery, there is a notable absence of experimentally verified physical property data in the public domain. This situation underscores a common challenge in research and development: the availability of comprehensive data for all possible isomers of a promising scaffold.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for formulation and biological testing.

Methodology:

-

A standard set of solvents should be used, including water, buffered solutions at physiological pH (e.g., PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

A known mass of the compound (e.g., 1 mg) is added to a known volume of solvent (e.g., 1 mL) in a vial.

-

The mixture is agitated (e.g., vortexed or sonicated) at a controlled temperature (e.g., 25 °C) for a set period.

-

Visual inspection determines if the compound has fully dissolved.

-

If dissolved, further compound is added incrementally until saturation is reached. The solubility can then be quantified.

Spectroscopic Characterization

Spectroscopic data provides structural confirmation.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, coupling constants, and integration will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the hydroxyl, carboxylic acid, and trifluoromethyl functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and provide the exact mass of the molecule.

Conclusion and Future Directions

This technical guide has consolidated the currently available information on the physical properties of this compound. The significant finding is the absence of experimentally determined data for this specific isomer, necessitating a reliance on computational predictions. For researchers and drug development professionals working with this compound, the immediate priority should be the experimental determination of its fundamental physical properties, including melting point, solubility, and pKa, as well as comprehensive spectroscopic characterization. The protocols outlined in this guide provide a standard framework for generating this critical data, which will be invaluable for the scientific community and for advancing the potential applications of this molecule.

References

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid molecular weight

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, has garnered significant attention for its ability to modulate a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive technical overview of this compound, a halogenated and trifluoromethylated aromatic building block with considerable potential in the synthesis of novel therapeutic agents.

While this specific isomer is not as extensively documented as its counterparts, its unique substitution pattern offers a valuable platform for creating diverse chemical entities. This document will serve as a detailed resource for researchers, scientists, and drug development professionals, covering its physicochemical properties, a proposed synthetic route with detailed experimental protocols, analytical characterization methods, and its prospective applications in medicinal chemistry.

Physicochemical Properties

The molecular structure of this compound, featuring a bromine atom, a hydroxyl group, and a trifluoromethyl group on the benzoic acid core, imparts a unique set of chemical characteristics. The molecular formula of this compound is C8H4BrF3O3, leading to a calculated molecular weight of 285.01 g/mol .[4] A summary of its key physicochemical properties, including predicted values based on its structure and data from closely related isomers, is presented below.

| Property | Value | Source |

| Molecular Formula | C8H4BrF3O3 | Calculated |

| Molecular Weight | 285.01 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO (Predicted) | Inferred from related compounds[5] |

| pKa | ~2.5 (Predicted) | Inferred from related compounds[5] |

Proposed Synthesis Methodology

The hydroxyl and carboxylic acid groups are ortho-, para-directing activators, while the trifluoromethyl group is a meta-directing deactivator. In this case, the strong activating effect of the hydroxyl group will likely direct the incoming electrophile (bromine) to the position para to it, which is the C5 position.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

Materials:

-

2-Hydroxy-3-(trifluoromethyl)benzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

-

Reaction Work-up: Upon completion, quench the reaction by adding deionized water. To remove any unreacted bromine, wash the aqueous mixture with a saturated solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.

| Analytical Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram, indicating high purity. The retention time will be specific to the compound under the given chromatographic conditions. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (285.01 g/mol ). The characteristic isotopic pattern of bromine (approximately 1:1 ratio of M and M+2) should be observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid. The coupling patterns will help confirm the substitution pattern on the aromatic ring. ¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms in the aromatic ring, the carboxylic acid group, and the trifluoromethyl group. ¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected. |

| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br and C-F stretches. |

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional molecular complexity.

The trifluoromethyl group can enhance the metabolic stability and cell permeability of a drug molecule.[2] This is a critical consideration in drug design, as it can lead to improved pharmacokinetic profiles.[1]

Logical Flow to Potential Drug Candidates

Caption: Potential synthetic modifications and therapeutic applications of the core scaffold.

Brominated benzoic acid derivatives are key intermediates in the synthesis of various pharmaceuticals, including SGLT2 inhibitors for the treatment of diabetes.[6][7] Additionally, trifluoromethyl-containing compounds have shown promise as inhibitors of transient receptor potential (TRP) ion channels, which are targets for pain and respiratory diseases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for its isomers, it should be considered an irritant.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

-

WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid | C8H4BrF3O3 | CID 124297966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid

This guide provides a detailed examination of the solubility characteristics of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS No. 251300-31-9), a compound of interest in pharmaceutical and chemical research. Given the limited availability of specific experimental solubility data in public literature, this document synthesizes known physicochemical properties with established methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility.

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, a bromine atom, and a trifluoromethyl group, dictates its physicochemical behavior and, consequently, its solubility. The electron-withdrawing nature of the trifluoromethyl and bromine groups, combined with the acidic proton of the carboxylic acid and the phenolic proton, suggests a complex solubility profile influenced by pH and solvent polarity.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 251300-31-9 | [1] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1] |

| Molecular Weight | 285.02 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Water Solubility | Stated as "insoluble" or "slightly soluble" in qualitative sources. Quantitative data is not publicly available. | [2] |

| Predicted pKa | Not available for this specific isomer. A similar compound, 2-Bromo-5-(trifluoromethyl)benzoic acid, has a predicted pKa of 2.42±0.10, suggesting the target compound is also a strong acid. | [2][3] |

Theoretical Factors Influencing Solubility

The solubility of a compound is governed by the equilibrium of energy between the crystal lattice (solute-solute interactions) and the solvation shell (solute-solvent interactions). For this compound, the following factors are critical:

-

pH: As a carboxylic acid, its solubility in aqueous media is expected to be highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, protonated form, which is less soluble. As the pH increases above the pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt. This principle is a cornerstone of formulation development for acidic drugs.[4]

-

Solvent Polarity: The molecule possesses both polar (carboxylic acid, hydroxyl) and non-polar (brominated trifluoromethyl-phenyl ring) regions. While its overall polarity suggests poor solubility in water, it is expected to be more soluble in polar organic solvents, such as alcohols, ethers, and ketones.[5] The trifluoromethyl group, while electron-withdrawing, also adds lipophilicity, potentially enhancing solubility in less polar organic solvents.[6]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally verified.

-

Salt Formation: Converting the acidic compound into a salt with a suitable base (e.g., sodium, potassium) is a common and effective strategy to dramatically increase aqueous solubility.[4][7]

Experimental Determination of Thermodynamic Solubility

Since specific data is unavailable, a reliable experimental protocol is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8][9] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Shake-Flask Solubility Determination Protocol

This protocol is a self-validating system designed to produce accurate and reproducible solubility data.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent system at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., deionized water, pH 7.4 phosphate buffer, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.[10]

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 5 mL) into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[9] The time required should be determined by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a plateau.[8]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of solid from the liquid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[8]

-

Sampling: Carefully withdraw a sample of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter to remove any remaining microscopic particles. Causality Note: This step is critical to prevent artificially high results from suspended solids. It is advisable to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.[8]

-

Quantification: Prepare appropriate dilutions of the clear filtrate and analyze the concentration using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.

-

Validation: To ensure trustworthiness, the residual solid should be analyzed (e.g., by DSC or XRD) to confirm that no polymorphic or solvate transformation occurred during the experiment, as this would affect the solubility value.[8]

Conclusion for the Field

For researchers in drug development and chemical synthesis, understanding the solubility of this compound is fundamental. Although quantitative data is not readily published, its chemical structure provides clear, actionable insights. Its acidic nature points to pH-dependent aqueous solubility, a property that can be leveraged through formulation strategies like salt formation. For organic synthesis, its likely solubility in polar organic solvents is a key consideration for reaction medium selection. The provided experimental protocol offers a definitive path to generating the precise, reliable solubility data needed to advance research and development efforts, bridging the current information gap with a scientifically rigorous and validated approach.

References

- ResearchGate. (2025). Dissolution Method Development for Poorly Soluble Compounds.

- LookChem. (n.d.). Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID.

- Chem-Impex. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.

- PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid.

- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- TCI Chemicals. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic Acid.

- ChemBK. (2024). 2-bromo-5-hydroxybenzoic acid.

- Google Patents. (2005). Method for determining solubility of a chemical compound.

- Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Baka, E., et al. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review.

- US EPA. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-3-nitro-.

- NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid.

- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- SpectraBase. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, acetate.

- Oakwood Chemical. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid.

- ChemicalBook. (2025). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID.

- BLDpharm. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid.

Sources

- 1. 251300-31-9|this compound|BLD Pharm [bldpharm.com]

- 2. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. brieflands.com [brieflands.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Uncharted: A Technical Safety and Hazard Guide for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid

Disclaimer: This document provides a detailed safety and hazard assessment for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this exact chemical structure and its corresponding CAS number could not be located. The following guidance is therefore a scientifically informed synthesis based on the known hazards of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with rigorous laboratory safety practices and professional judgment.

Introduction: Understanding the Compound through Analogy

This compound is a substituted aromatic carboxylic acid. Its structure combines a salicylic acid core with bromine and trifluoromethyl functional groups. While this specific molecule is not widely documented in safety literature, its constituent parts provide a strong basis for a predictive hazard assessment. The safety profiles of numerous related compounds, such as 5-bromosalicylic acid and various isomers of bromo-(trifluoromethyl)benzoic acid, are well-characterized. These analogues consistently demonstrate a clear hazard profile involving irritation to the skin, eyes, and respiratory tract.

The causality behind this is rooted in the chemical properties of the functional groups. The carboxylic acid moiety imparts acidity, the phenolic hydroxyl group can be reactive, and the halogen (bromine) and trifluoromethyl groups can modulate the molecule's acidity, reactivity, and biological interactions. Therefore, it is prudent to handle this compound with the assumption that it presents, at a minimum, the hazards identified in its close structural relatives.

Hazard Identification and Classification

Based on aggregated data from analogous compounds, this compound is predicted to be classified under the Globally Harmonized System (GHS) as follows. This classification represents a conservative, safety-first approach essential for handling novel chemical entities.

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

The GHS label elements are therefore projected to be:

-

Signal Word: Warning

-

Hazard Pictogram:

- (GHS07)

-

Hazard Statements:

-

Precautionary Statements:

Diagram: Projected GHS Hazard Communication

Caption: Projected GHS Label based on structural analogues.

Toxicological Profile: An Evidence-Based Assessment

A definitive toxicological profile for this compound is not available. However, the anticipated effects are based on the consistent data from its analogues.

-

Acute Toxicity: Data for oral, dermal, and inhalation LD50/LC50 values are not available for the target compound. Some substituted benzoic acids are classified as harmful if swallowed.[5] A conservative approach dictates treating the compound as potentially harmful.

-

Skin Irritation: The combination of the acidic carboxylic acid and phenolic hydroxyl group on an aromatic ring is a classic structural alert for skin irritation. This is consistently confirmed across all relevant analogues, which are classified as Skin Irritant Category 2.[1][2][3][4]

-

Respiratory Irritation: As a fine crystalline solid, the dust can be readily inhaled. Aromatic acids and phenols can irritate the mucous membranes of the respiratory tract.[1][3][4][5] Inhalation may lead to coughing, sore throat, and shortness of breath.

-

Long-Term Effects (Carcinogenicity, Mutagenicity, Reproductive Toxicity): No data is available. The majority of close analogues have not been evaluated for these endpoints.[7] In the absence of data, it cannot be assumed to be non-hazardous in these respects.

Experimental Protocols: Safe Handling and Emergency Procedures

Trustworthiness in the laboratory is built upon self-validating protocols that anticipate and mitigate risk. The following procedures are designed to create a safe operating environment for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

-

Ventilation: All handling of the solid compound (weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood to prevent inhalation of dust.[3][5]

-

Eye Protection: Chemical safety goggles or safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[1][3]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[2][3]

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.[3]

Safe Handling and Storage Protocol

-

Pre-Work Checklist:

-

Verify fume hood is operational.

-

Ensure safety shower and eyewash station are accessible and unobstructed.[3]

-

Designate a specific area within the fume hood for the handling work.

-

Have appropriate spill cleanup materials ready.

-

-

Handling:

-

Storage:

Emergency Procedures: First Aid and Spill Response

Rapid and correct response is critical to mitigating harm.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3][6]

-

Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[2]

Spill Response Workflow:

Caption: Decision workflow for a solid chemical spill.

Conclusion

While this compound lacks a specific, dedicated safety dossier, a robust and reliable safety framework can be established through the expert analysis of its structural analogues. The evidence strongly indicates that this compound should be treated as a hazardous substance that causes skin, eye, and respiratory irritation. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate these risks and maintain a safe laboratory environment. Always prioritize caution and adhere to established safety procedures when working with novel compounds.

References

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid. Retrieved January 25, 2026, from [Link]

-

LookChem. (n.d.). Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved January 25, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

IUPAC name for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound. The document elucidates the systematic IUPAC nomenclature, details its core physicochemical properties, and proposes a robust synthetic pathway grounded in established organic chemistry principles. Furthermore, it delves into the anticipated spectroscopic signature of the molecule, providing a critical reference for its empirical identification. The guide culminates in a discussion of the strategic importance of its constituent functional groups—bromo, hydroxyl, and trifluoromethyl—within the context of medicinal chemistry and drug development, highlighting its potential as a valuable scaffold or intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical sciences.

IUPAC Nomenclature and Structural Analysis

The formal name, this compound, is derived directly from the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC).[1]

Structural Breakdown:

-

Parent Structure : The root of the name is "benzoic acid," which designates a benzene ring substituted with a carboxylic acid (-COOH) group.[2][3]

-

Principal Functional Group : According to IUPAC priority rules, the carboxylic acid group is the highest-priority functional group present, defining the parent name and assigning its point of attachment to carbon number 1 (C1) of the aromatic ring.[4][5][6][7][8][9]

-

Numbering : The benzene ring is numbered starting from C1 and proceeding in the direction that assigns the lowest possible locants (numbers) to the other substituents. Numbering clockwise places the substituents at positions 2, 3, and 5.

-

Substituents : The substituents are cited in alphabetical order:

-

5-Bromo : A bromine atom is located at the C5 position.

-

2-hydroxy : A hydroxyl (-OH) group is located at the C2 position. When a carboxylic acid is the principal group, the hydroxyl group is named with the prefix "hydroxy".[9]

-

3-(trifluoromethyl) : A trifluoromethyl (-CF₃) group is located at the C3 position. This highly electronegative group is a key feature of the molecule.

-

The systematic application of these rules confirms that "this compound" is the unambiguous and correct IUPAC name for the specified chemical entity.

Caption: IUPAC numbering of the benzoic acid scaffold.

Physicochemical and Computed Properties

While empirical data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues. The combination of a lipophilic bromo group, a polar hydroxyl group, an electron-withdrawing trifluoromethyl group, and an acidic carboxyl group results in a molecule with multifaceted chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O₃ | Calculated |

| Molecular Weight | 285.02 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| XLogP3 | 3.2 | Computed[10] |

| Hydrogen Bond Donor Count | 2 | Computed[10] |

| Hydrogen Bond Acceptor Count | 6 | Computed[10] |

| Rotatable Bond Count | 1 | Computed[10] |

| pKa (Carboxylic Acid) | ~2.5 (Predicted) | Analogues[11] |

Note: Computed values are for the isomeric compound 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid but are expected to be very similar.

The predicted pKa is significantly lower than that of benzoic acid (~4.2) due to the strong inductive electron-withdrawing effects of the bromine and, most notably, the trifluoromethyl group, which stabilize the conjugate base (carboxylate anion).

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be designed starting from commercially available precursors. The proposed workflow prioritizes regioselectivity and leverages well-understood aromatic substitution reactions.

Rationale for Experimental Choices:

The synthetic strategy hinges on installing the substituents in a controlled sequence. Starting with 2-hydroxy-3-(trifluoromethyl)benzoic acid is advantageous because the existing hydroxyl and carboxyl groups are ortho-, para-directing and meta-directing, respectively. The powerful activating and ortho-directing influence of the hydroxyl group will dominate, directing the incoming electrophile (bromine).

Proposed Protocol:

-

Starting Material : 2-hydroxy-3-(trifluoromethyl)benzoic acid.

-

Reaction : Electrophilic Aromatic Bromination.

-

Reagents : Molecular bromine (Br₂) or N-Bromosuccinimide (NBS) can be used as the bromine source. Acetic acid is a common solvent for such reactions as it is polar and can activate the bromine.

-

Mechanism : The hydroxyl group at C2 is a strong activating group and directs electrophiles to its ortho and para positions. The position para to the -OH group is C5. The C6 position (ortho) is sterically hindered by the adjacent -COOH and -CF₃ groups. Therefore, bromination is expected to occur with high regioselectivity at the C5 position.[12][13][14]

-

Step-by-Step Procedure : a. Dissolve 1.0 equivalent of 2-hydroxy-3-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Cool the solution in an ice bath to 0-5 °C. c. Slowly add a solution of 1.05 equivalents of molecular bromine (Br₂) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. e. Quench the reaction by pouring the mixture into a beaker of ice water. The crude product should precipitate. f. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine. g. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Validation : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy.

Caption: Proposed workflow for the synthesis of the target compound.

Anticipated Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

-

¹H NMR :

-

Two aromatic protons will be visible in the downfield region (δ 7.5-8.5 ppm). These protons are on C4 and C6 and will appear as doublets due to coupling with each other (a small meta-coupling, J ≈ 2-3 Hz).

-

The acidic protons of the carboxyl (-COOH) and hydroxyl (-OH) groups will appear as broad singlets, typically at very downfield shifts (>10 ppm), and their signals can be exchanged with D₂O.

-

-

¹³C NMR :

-

Eight distinct carbon signals are expected.

-

The carboxyl carbon (-COOH) will be the most downfield signal (~170 ppm).

-

The six aromatic carbons will appear in the range of ~110-160 ppm. The carbons attached to electronegative atoms (Br, O, CF₃) will have characteristic shifts. The C-F coupling will be observable for C3 and adjacent carbons.

-

The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

-

¹⁹F NMR :

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. This is a highly diagnostic signal for confirming the presence and electronic environment of the trifluoromethyl moiety.[15]

-

-

Infrared (IR) Spectroscopy :

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.

-

A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

A broad O-H stretch from the phenolic group around 3200-3500 cm⁻¹.

-

Strong C-F stretching bands in the region of 1100-1350 cm⁻¹.

-

C-Br stretch will appear in the fingerprint region (< 600 cm⁻¹).

-

Significance in Medicinal Chemistry and Drug Design

The title compound is not merely a chemical curiosity; its structure incorporates three functional groups that are of profound strategic importance in modern drug design.[16] It serves as an excellent example of a "Fragment" or "Scaffold" that can be elaborated into more complex drug candidates.

-

Trifluoromethyl Group (-CF₃) : This group is a bioisostere for a methyl group but with dramatically different electronic properties. Its inclusion in a drug candidate can:

-

Increase Metabolic Stability : The C-F bond is extremely strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[17]

-

Enhance Lipophilicity : It significantly increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and the blood-brain barrier.[17]

-

Modulate Acidity/Basicity : As a powerful electron-withdrawing group, it can drastically alter the pKa of nearby functional groups, influencing binding interactions and solubility.

-

Improve Binding Affinity : The -CF₃ group can engage in unique, non-covalent interactions with protein targets that are not possible for a methyl group.

-

-

Bromo Group (-Br) : Halogens, particularly bromine, are frequently used in drug design to:

-

Increase Potency : The bromo substituent can occupy specific halogen-bonding pockets in a protein's active site, forming strong, directional interactions that enhance binding affinity.

-

Modulate Lipophilicity : It acts as a lipophilic group, contributing to membrane permeability.

-

Serve as a Synthetic Handle : It is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the easy introduction of further molecular complexity.[14]

-

-

Hydroxy (-OH) and Carboxylic Acid (-COOH) Groups : These groups are critical for:

-

Target Interaction : They are premier hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[18]

-

Solubility : They provide aqueous solubility, which is crucial for drug administration and distribution in the body.

-

Caption: Structure-Activity Relationship (SAR) contributions of key functional groups.

Conclusion

This compound is a highly functionalized aromatic carboxylic acid. Its IUPAC name is systematically derived and its structure is confirmed through a logical analysis of substituent priorities. While not a widely commercialized compound, its synthesis is feasible through regioselective electrophilic bromination of an appropriate precursor. The true value of this molecule lies in its potential as a building block for the synthesis of bioactive compounds, particularly in the pharmaceutical and agrochemical industries. The strategic combination of its bromo, hydroxyl, and trifluoromethyl substituents provides a powerful toolkit for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities.

References

-

IUPAC Naming of Organic Compounds with Functional Groups. (2025). Chemistry LibreTexts. [Link]

-

Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. [Link]

-

Naming Benzene Ring Derivatives - Aromatic Compounds. (2018). The Organic Chemistry Tutor. [Link]

-

Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

-

3-Bromo-5-(trifluoromethyl)benzoic acid. PubChem. [Link]

-

2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. LookChem. [Link]

-

5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. PubChem. [Link]

-

Tee, O. S., & Iyengar, N. R. (1985). The bromination of p-hydroxybenzoic acid in aqueous solution. Reaction via the minor p-carboxyphenoxide anion tautomer. The Journal of Organic Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

- Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

Functional Group Order of Precedence For Organic Nomenclature. (2020). Chemistry LibreTexts. [Link]

-

Benzoic acid. Wikipedia. [Link]

-

Naming aromatic compounds. Chemguide. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. (2015). ResearchGate. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. [Link]

-

How to Name a Compound with Multiple Functional Groups. Chemistry Steps. [Link]

-

Naming Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. [Link]

-

Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. (2015). Arabian Journal of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed Central. [Link]

-

IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. [Link]

-

Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. WIPO Patentscope. [Link]

-

Naming Carboxylic Acids - IUPAC Nomenclature. (2016). The Organic Chemistry Tutor. [Link]

-

IUPAC nomenclature of organic chemistry. Wikipedia. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). ACS Publications. [Link]

-

4-Bromo-3-hydroxybenzoic acid. PubChem. [Link]

-

Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

-

IUPAC Nomenclature Functional Group Priority Order. (2025). Chemnoter. [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 8. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 11. Cas 1483-56-3,2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of bromide ion on the kinetics of bromination of <i>o</i>-hydroxy benzoic acid by bromine in aqueous solution - Arabian Journal of Chemistry [arabjchem.org]

- 15. magritek.com [magritek.com]

- 16. nbinno.com [nbinno.com]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Introduction: The Analytical Imperative for Complex Aromatic Building Blocks

In the landscape of modern drug discovery and materials science, halogenated and functionalized benzoic acids serve as indispensable scaffolds. This compound is a prime example, incorporating a trifluoromethyl group for metabolic stability and lipophilicity, a bromine atom for potential cross-coupling reactions, and phenolic and carboxylic acid moieties for hydrogen bonding and further derivatization. The precise arrangement of these substituents is critical to its function. Therefore, unambiguous structural elucidation and purity assessment are not merely procedural; they are foundational to any successful research and development program.

This guide provides a comprehensive framework for the spectral characterization of this compound. As direct experimental data for this specific compound is not always aggregated in a single public source, we will proceed from the perspective of a senior scientist tasked with confirming its structure de novo. We will leverage established principles of spectroscopy to predict the expected spectral features and outline the robust, self-validating protocols required to generate and interpret the data. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, mechanistic understanding of spectroscopic techniques as applied to complex small molecules.

Molecular Structure and Spectroscopic Overview

A logical approach to spectral analysis begins with the molecule itself. The substitution pattern dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.

Expertise & Experience: The Causality of NMR Predictions

The predictive power of NMR lies in understanding how electron density shields or deshields a nucleus from the external magnetic field. Electron-withdrawing groups (like -COOH, -Br, -CF₃) pull electron density away, deshielding nearby nuclei and shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like -OH) push electron density in, shielding adjacent nuclei and shifting them upfield (to lower ppm).

Predicted ¹H NMR Spectrum

We predict four distinct signals in the ¹H NMR spectrum:

| Predicted Signal | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and readily exchanges, leading to a very broad signal far downfield. |

| Phenolic (-OH) | 9.0 - 11.0 | Broad Singlet | 1H | The phenolic proton is also acidic and deshielded, though typically less so than the carboxylic proton. Its position can be concentration-dependent. |

| Aromatic H-6 | 7.8 - 8.2 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing -COOH group, causing significant deshielding. It is split only by H-4 (meta-coupling, J ≈ 2-3 Hz). |

| Aromatic H-4 | 7.4 - 7.8 | Doublet (d) | 1H | This proton is deshielded by the adjacent -CF₃ and -Br groups. It is split only by H-6 (meta-coupling, J ≈ 2-3 Hz). |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in the molecule.

| Predicted Signal | Approx. Chemical Shift (ppm) | Rationale |

| Carboxylic Carbon (-C OOH) | 165 - 175 | Carboxylic acid carbons are highly deshielded and appear far downfield.[1] |

| Phenolic Carbon (C-2) | 155 - 160 | The carbon directly attached to the hydroxyl group is strongly deshielded. |

| Aromatic Carbons (C-1, C-4, C-6) | 120 - 140 | These carbons are attached to hydrogen and fall within the typical aromatic region.[1] Their specific shifts are influenced by the various substituents. |

| Bromo-substituted Carbon (C-5) | 110 - 120 | Direct attachment to bromine typically causes a shift to this region. |

| Trifluoromethyl-substituted Carbon (C-3) | 125 - 135 (with C-F coupling) | This carbon's signal will be split into a quartet (q) due to coupling with the three fluorine atoms (¹J_CF). |

| Trifluoromethyl Carbon (-C F₃) | 120 - 130 (with C-F coupling) | The CF₃ carbon itself will also appear as a strong quartet due to one-bond coupling to fluorine. |

Predicted ¹⁹F NMR Spectrum

Given the increasing importance of fluorinated compounds in pharmaceuticals, ¹⁹F NMR is a critical quality control experiment.

-

Prediction: A single, sharp singlet is expected.

-

Approx. Chemical Shift: -60 to -65 ppm (relative to CFCl₃).

-

Rationale: The three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any nearby protons or other fluorine atoms. Their chemical shift is characteristic of an aromatic trifluoromethyl group.[2][3]

Trustworthiness: Self-Validating Experimental Protocol (NMR)

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for dissolving carboxylic acids and observing exchangeable protons like -OH and -COOH). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific probe and solvent to ensure high resolution and optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the range from -1 to 15 ppm. Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. No proton decoupling is typically necessary but can be used.[4] The spectral width should be set appropriately for fluorinated aromatics.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.0 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns.

Caption: NMR data interpretation and validation workflow.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and reliable technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

Predicted Key IR Absorptions

The IR spectrum of this compound will be dominated by features characteristic of a hydrogen-bonded aromatic carboxylic acid and a phenol.[5][6]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (dimer) | Extensive hydrogen bonding in carboxylic acid dimers causes this absorption to be exceptionally broad, often obscuring the C-H stretches.[6][7][8] |

| ~3200 (broad) | O-H Stretch | Phenol | The phenolic O-H stretch will likely be superimposed on the even broader carboxylic acid O-H band. |

| ~3050 (sharp, weak) | C-H Stretch | Aromatic | Aromatic C-H stretches typically appear just above 3000 cm⁻¹. |

| 1710 - 1680 | C=O Stretch | Aromatic Carboxylic Acid | Conjugation of the carbonyl with the aromatic ring lowers the stretching frequency compared to a saturated acid. Dimerization also contributes to this shift.[7][9] |

| 1610, 1580, 1470 | C=C Stretch | Aromatic Ring | Multiple sharp bands are characteristic of the aromatic ring itself. |

| 1300 - 1100 (strong) | C-F Stretch | Trifluoromethyl (-CF₃) | C-F bonds produce very strong, characteristic absorptions in this region. |

| ~1250 | C-O Stretch | Carboxylic Acid / Phenol | The C-O stretching vibrations contribute to the complex fingerprint region. |

Trustworthiness: Self-Validating Experimental Protocol (FT-IR)

-

Method Selection: Attenuated Total Reflectance (ATR) is the preferred modern method due to its speed and minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

-

ATR Protocol:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and taking a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed by identifying the key absorption bands and comparing them to the predicted values in the table above. The presence of all key bands provides strong evidence for the proposed structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its structural components.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Weight Calculation:

-

Formula: C₈H₄BrF₃O₃

-

Exact Mass: Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), the monoisotopic mass is calculated to be 283.9299 g/mol .

-

-

Molecular Ion (M⁺•) Peak: The key feature will be a pair of peaks corresponding to the two major isotopes of bromine.

-

M⁺• peak: m/z ≈ 284 (containing ⁷⁹Br)

-

[M+2]⁺• peak: m/z ≈ 286 (containing ⁸¹Br)

-

Isotopic Pattern: The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the M⁺• and [M+2]⁺• peaks should have an intensity ratio of approximately 1:1, which is a definitive signature for a molecule containing one bromine atom.[10]

-

-

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways.[11]

-

Loss of •OH (M-17): A common fragmentation for carboxylic acids, resulting in a fragment ion at m/z 267/269.

-

Loss of •COOH (M-45): Decarboxylation is another characteristic pathway, leading to a fragment at m/z 239/241.[12][13]

-

Loss of Br• (M-79/81): Cleavage of the C-Br bond would yield a fragment at m/z 205.

-

Trustworthiness: Self-Validating Experimental Protocol (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation:

-

First, locate the suspected molecular ion region (m/z 284-286). Confirm the 1:1 isotopic pattern for bromine.

-

Use high-resolution MS (if available) to confirm that the measured exact mass of the molecular ion matches the calculated value (283.9299) to within a few ppm. This provides unequivocal confirmation of the elemental formula.

-

Analyze the major fragment ions and correlate them with the predicted fragmentation pathways.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural confirmation of this compound is a multi-faceted analytical challenge that is definitively solved by the synergistic application of NMR, IR, and MS. NMR spectroscopy elucidates the specific arrangement of protons and carbons, IR spectroscopy provides a rapid fingerprint of the essential functional groups (-COOH, -OH, -CF₃), and mass spectrometry confirms the elemental composition and molecular weight while revealing key structural motifs through fragmentation. The self-validating protocols and interpretation workflows described herein provide a robust and authoritative framework for any scientist or researcher working with this, or structurally similar, complex aromatic building blocks, ensuring the integrity and reliability of their foundational chemical matter.

References

-

NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

LookChem. Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

National Institutes of Health (NIH). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Royal Society of Chemistry. Infrared spectroscopy for carboxylic acid and phenol determination. [Link]

-

ACS Publications. Speciation of Substituted Benzoic Acids in Solution. [Link]

-

ChemSrc. CAS#:174333-80-3. [Link]

-

NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

University of Florida. Fluorine NMR. [Link]

-

Canadian Science Publishing. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution. [Link]

-

University of Arizona. Fragmentation and Interpretation of Spectra. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of California, Irvine. Absorption Spectra of Benzoic Acid. [Link]

-

JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. IR spectra of benzoic acid. [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups. [Link]

-

Canada.ca. Assessment - Aldehydes group. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

- Google Patents. Hydrometallurgical solvent extraction methods.

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

ResearchGate. FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Canada Gazette. GOVERNMENT NOTICES. [Link]

-

Semantic Scholar. Mass Spectrometry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. magritek.com [magritek.com]

- 5. Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a halogenated and trifluoromethylated derivative of salicylic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It delves into the compound's background, plausible synthetic routes, physicochemical properties, spectroscopic characterization, and potential applications, with a strong emphasis on the scientific rationale behind these aspects.

Introduction and Scientific Context